NNZ 2591 was developed as part of research aimed at finding effective treatments for neurodegenerative diseases. It is derived from a series of chemical modifications of existing neuroprotective agents, with a focus on enhancing efficacy and reducing side effects. The compound's development involved collaboration between chemists and pharmacologists to ensure its potential therapeutic benefits.
NNZ 2591 falls under the category of small organic molecules designed for neuroprotection. It is primarily classified as a drug candidate in preclinical studies, focusing on its role in protecting neurons from damage caused by oxidative stress and inflammation.
The synthesis of NNZ 2591 involves several key steps, typically starting from simpler organic molecules. The general synthetic route includes:
The synthesis typically employs standard organic chemistry techniques, including:
The molecular structure of NNZ 2591 can be described by its unique arrangement of atoms that confer its biological activity. It features a complex arrangement that includes:
Key structural data include:
NNZ 2591 undergoes various chemical reactions which are critical for its activity:
The reactivity profile is essential in determining how NNZ 2591 interacts with cellular components. Studies often focus on:
The mechanism by which NNZ 2591 exerts its effects is primarily through:
Research indicates that NNZ 2591 may increase levels of neurotrophic factors, which support neuron survival and growth. This action can be quantified through assays measuring cell viability and oxidative stress markers.
NNZ 2591 exhibits several notable physical characteristics:
Chemical properties include:
Relevant analyses often involve:
NNZ 2591 is primarily investigated for its potential applications in treating neurological disorders such as:
Ongoing research aims to elucidate its efficacy in clinical settings, focusing on dosage optimization and long-term effects on cognitive function. Additionally, NNZ 2591's properties may lend themselves to further exploration in related fields such as pharmacology and medicinal chemistry, where understanding neuroprotective mechanisms is crucial for developing new therapies.
NNZ-2591 (chemical name: Cyclo(L-glycyl-L-2-allylproline)) is a synthetically engineered analog of the endogenous neuropeptide cyclic glycine-proline (cGP), a natural metabolic breakdown product of insulin-like growth factor-1 (IGF-1) in the brain [2] [7]. Researchers designed NNZ-2591 specifically to overcome the pharmacokinetic limitations of native cGP, which exhibits poor stability, short plasma half-life, and limited blood-brain barrier (BBB) penetration [2] [6]. The strategic incorporation of an allyl group at the C2 position of the proline ring enhanced molecular stability and lipophilicity, significantly improving oral bioavailability and central nervous system penetration [2] [4]. This rational modification preserved the core diketopiperazine structure responsible for cGP's biological activity while conferring optimized drug-like properties essential for therapeutic application [6] [7].
Table 1: Key Molecular Properties of NNZ-2591
Property | Specification |
---|---|
Chemical Formula | C₁₀H₁₄N₂O₂ |
Molar Mass | 194.234 g·mol⁻¹ |
CAS Number | 847952-38-9 / 1821796-28-4 |
IUPAC Name | (8aR)-8a-(prop-2-en-1-yl)-octahydropyrrolo[1,2-a]pyrazine-1,4-dione |
SMILES | C=CC[C@@]12CCCN1C(=O)CNC2=O |
Storage Stability | >2 years at -20°C (powder form) |
Purity Specifications | >98% |
The development of NNZ-2591 represents a significant milestone in the evolution of neurotrophic peptide therapeutics targeting central nervous system disorders. Early research focused on native neuropeptides like IGF-1 and its cleavage products (e.g., glycine-proline-glutamate/GPE), but these faced substantial delivery challenges due to poor metabolic stability and BBB penetration [6] [7]. The discovery that cGP—a further metabolite of GPE—regulates IGF-1 bioavailability in the brain provided a foundational insight for therapeutic exploration [2]. Initial proof-of-concept studies with native cGP demonstrated neuroprotective effects in rodent models of hypoxic-ischemic brain injury, but translational potential remained limited by rapid clearance [6].
Neuren Pharmaceuticals advanced the field by creating structurally modified cGP analogs, culminating in NNZ-2591 [3]. Preclinical studies in the mid-2000s demonstrated that NNZ-2591 exhibited not only enhanced pharmacokinetic profiles but also broader therapeutic activity compared to its parent compound [6]. By 2019, NNZ-2591 had received orphan drug designations from the U.S. FDA for Angelman syndrome, Phelan-McDermid syndrome, and Pitt-Hopkins syndrome, validating its novel mechanism and potential clinical utility [3] [7]. This development pathway exemplifies the strategic transition from endogenous neuropeptides to engineered analogs with optimized therapeutic properties.
NNZ-2591 addresses core pathophysiological mechanisms shared across multiple neurodevelopmental disorders characterized by intellectual disability, motor dysfunction, and communication impairments. Its primary mechanism involves modulating IGF-1 signaling pathways, which are crucial for neuronal development, synaptic plasticity, and neuronal survival [2] [7]. In conditions like Angelman syndrome (UBE3A gene mutation), Phelan-McDermid syndrome (SHANK3 deletion), and Pitt-Hopkins syndrome (TCF4 mutation), dysregulated IGF-1 bioavailability contributes to impaired synaptic connectivity and neuronal dysfunction [1] [3].
NNZ-2591 functions as a bioavailable mimetic of cGP, which naturally regulates IGF-1 bioavailability by competitively inhibiting its binding to IGF Binding Protein-3 (IGFBP-3) [2] [4]. This action increases free IGF-1 levels in the brain, enabling activation of downstream neurotrophic signaling pathways [7]. Preclinical evidence indicates additional mechanisms including:
Table 2: Neurodevelopmental Disorders Targeted by NNZ-2591 and Associated Genetic Mechanisms
Disorder | Genetic Basis | Core Deficits Addressed |
---|---|---|
Angelman Syndrome | UBE3A mutation/deletion | Motor coordination, cognitive function, seizure activity [1] [3] |
Phelan-McDermid Syndrome | SHANK3 deletion (22q13) | Receptive communication, social interaction [8] |
Pitt-Hopkins Syndrome | TCF4 mutation | Anxiety-like behaviors, learning deficits [3] |
Prader-Willi Syndrome | Chromosome 15q11-q13 deletion | Hyperphagia, cognitive function (preclinical focus) [1] |
The compound's ability to restore synaptic connectivity and neuronal signaling across diverse genetic etiologies positions it as a promising "disease-agnostic" therapeutic approach for neurodevelopmental disorders sharing common downstream pathophysiological features [3]. In vivo studies demonstrate comprehensive symptom rescue in Angelman syndrome mouse models, including normalization of motor performance, cognitive function, and seizure elimination following six weeks of treatment [3]. Similarly, Phase II trials in Phelan-McDermid syndrome showed significant improvements in receptive communication abilities as measured by Vineland-3 assessments [8], suggesting fundamental benefits in neural processing underlying social and communicative behaviors.
Table 3: Documented Preclinical Efficacy of NNZ-2591 in Neurological Models
Disease Model | Key Outcomes | Proposed Mechanism |
---|---|---|
Angelman Syndrome (Ube3a KO mice) | Restored motor function, normalized cognition, eliminated seizures [3] | Enhanced synaptic connectivity via IGF-1 modulation |
Hypoxic-Ischemic Brain Injury (Rat) | Reduced tissue damage in hippocampus (CA1-2, CA3, CA4), striatum; improved motor function [6] | Caspase-3 apoptosis inhibition, microglial suppression |
Parkinson's Disease (Rat) | Improved motor function; neuroprotection of dopaminergic pathways [2] [4] | Regulation of acetylcholine neurotransmission |
Scopolamine-Induced Amnesia (Rat) | Prevention of memory impairment; modulation of hippocampal synaptophysin density [4] | Muscarinic M2 receptor antagonism |
The compound's broad therapeutic activity across multiple models of neuronal dysfunction—including Fragile X syndrome, traumatic brain injury, and peripheral neuropathy in preclinical studies [2] [4]—further supports its pleiotropic effects on fundamental processes of neuronal homeostasis and synaptic plasticity. This mechanistic profile provides a strong scientific rationale for its ongoing clinical development in genetically distinct but functionally overlapping neurodevelopmental conditions.
CAS No.: 572-32-7
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2